![molecular formula C11H15N3O B2392043 N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine CAS No. 1016869-02-5](/img/structure/B2392043.png)

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine

Descripción general

Descripción

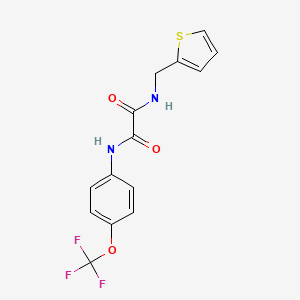

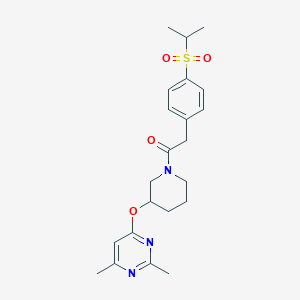

“N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine” is a compound with the molecular formula C11H15N3O and a molecular weight of 205.261. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Aplicaciones Científicas De Investigación

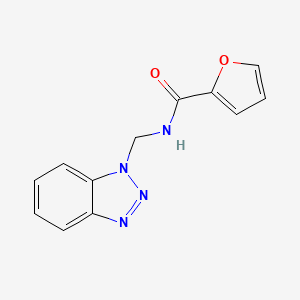

- N-(Pyridin-2-yl)amides serve as pharmacophores in various molecules with significant biological and therapeutic value . Researchers have explored their potential as drug candidates for treating various diseases.

- Researchers have synthesized derivatives of N-(pyridin-2-yl)amides and evaluated their antiproliferative activity against different human cancer cell lines .

- An electro-oxidative method has been developed for the ring opening of imidazopyridine derivatives , leading to the formation of N-(pyridin-2-yl)amide derivatives .

- A Cl– anion-responsive luminescent Eu3+ complex containing a chiral tripod ligand derived from N-(pyridin-2-yl)benzamide has been studied .

Medicinal Chemistry and Drug Development

Anticancer Activity

Electro-Oxidative Synthesis

Coordination Chemistry and Luminescence

Kinase Inhibition

Direcciones Futuras

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine”, is an important task of modern organic chemistry . Future research could focus on exploring the synthesis, functionalization, and pharmacological application of such compounds .

Mecanismo De Acción

Target of Action

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry It’s known that piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .

Mode of Action

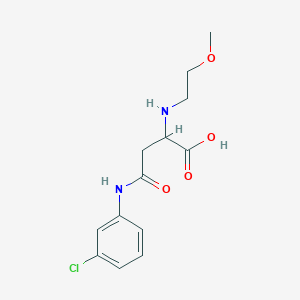

It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry , suggesting that they may have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-13-10-4-7-14(8-5-10)9-11-3-1-2-6-12-11/h1-3,6,15H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFRPDSQIHBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)

![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)

![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2391979.png)